4-Chloro-6-((4-fluorophenoxy)methyl)-2-methylpyrimidine
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
Research on pyrimidine derivatives, including 4-Chloro-6-((4-fluorophenoxy)methyl)-2-methylpyrimidine, explores their synthesis and reactivity. These compounds are synthesized through various chemical reactions, offering insights into their chemical properties and potential applications. For instance, the synthesis of fluorinated pyrimidine derivatives from mercapto derivatives indicates the versatility of pyrimidines in chemical reactions and their potential use in developing fungicidal compounds due to some derivatives exhibiting high fungicidal activity (Popova et al., 1999). Additionally, studies on the synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate in pharmaceuticals, further demonstrate the importance of pyrimidine derivatives in the pharmaceutical industry (Guo Lei-ming, 2012).
Chemical Properties and Interactions
The investigation of the chemical properties and interactions of pyrimidine derivatives, including studies on their reactivity with various reagents, provides valuable insights into their potential applications. For example, the study on the piperidinolysis of simple fluoropyrimidines reveals the reactivity of these compounds, suggesting potential for diverse chemical applications (Des J. Brown & P. Waring, 1974).
Potential Applications in Nonlinear Optics
The synthesis and characterization of new fluorinated pyrimidine derivatives, as detailed in some studies, point towards the exploration of these compounds in fields beyond fungicidal activity, such as in materials science for the development of new materials for nonlinear optics. This area of research is indicative of the broad applicability of pyrimidine derivatives in both life sciences and materials science (Li et al., 2005).
Properties
IUPAC Name |
4-chloro-6-[(4-fluorophenoxy)methyl]-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O/c1-8-15-10(6-12(13)16-8)7-17-11-4-2-9(14)3-5-11/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQSEBKMJDQKIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)COC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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